molecular formula C12H14F2N4O B260790 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Cat. No.: B260790
M. Wt: 268.26 g/mol
InChI Key: KFUYUCLZARMBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone typically involves the formation of the pyrazole ring followed by functionalization. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine . This forms the pyrazole ring, which is then further functionalized to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Large-scale production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism by which 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone exerts its effects involves interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its difluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various applications .

Properties

Molecular Formula

C12H14F2N4O

Molecular Weight

268.26 g/mol

IUPAC Name

2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]-1-(3,5-dimethylpyrazol-1-yl)ethanone

InChI

InChI=1S/C12H14F2N4O/c1-7-4-9(3)18(15-7)11(19)6-17-8(2)5-10(16-17)12(13)14/h4-5,12H,6H2,1-3H3

InChI Key

KFUYUCLZARMBID-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C(=O)CN2C(=CC(=N2)C(F)F)C)C

Canonical SMILES

CC1=CC(=NN1C(=O)CN2C(=CC(=N2)C(F)F)C)C

Origin of Product

United States

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